2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine
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Overview
Description
2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine is a synthetic organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenothiazine and pyrrolidine.
Reaction: The 2-chlorophenothiazine is reacted with an appropriate acylating agent to introduce the ethanone group.
Pyrrolidine Addition: Pyrrolidine is then introduced to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine involves its interaction with various molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: The compound could modulate signaling pathways related to its pharmacological effects, such as dopamine or serotonin pathways.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other phenothiazine derivatives.
Properties
Molecular Formula |
C18H17ClN2OS |
---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C18H17ClN2OS/c19-13-7-8-17-15(11-13)21(14-5-1-2-6-16(14)23-17)18(22)12-20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10,12H2 |
InChI Key |
CYLVKGNEUGZSPN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Canonical SMILES |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
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